

literature review on the performance of TDMAT in semiconductor manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(dimethylamino)titanium*

Cat. No.: *B1230069*

[Get Quote](#)

Performance of TDMAT in Semiconductor Manufacturing: A Comparative Guide

In the relentless pursuit of smaller and more powerful semiconductor devices, the materials used and the methods of their deposition are of paramount importance.

Tetrakis(dimethylamino)titanium, commonly known as TDMAT, is a widely utilized metal-organic precursor for the deposition of titanium-based thin films, such as titanium nitride (TiN) and titanium dioxide (TiO₂), which are critical in modern integrated circuits. This guide provides a comprehensive comparison of TDMAT's performance against other common precursors, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.

Performance Comparison of Titanium Precursors

The selection of a precursor for thin film deposition is a critical factor that influences the material properties and, consequently, the device performance. TDMAT is often chosen for its high vapor pressure and lower deposition temperatures. However, it is not without its drawbacks, including potential carbon and oxygen contamination in the deposited films. The following tables summarize the quantitative performance of TDMAT in comparison to other precursors like titanium tetrachloride (TiCl₄), tetrakis(diethylamino)titanium (TDEAT), and tetrakis(ethylmethyamido)titanium (TEMATi).

Table 1: Performance Metrics for Titanium Nitride (TiN) Deposition by Atomic Layer Deposition (ALD)

Precursor	Deposition Temperature (°C)	Growth Per Cycle (nm/cycle)	Resistivity ($\mu\Omega\cdot\text{cm}$)	Carbon Content (at.%)	Oxygen Content (at.%)	Reference
TDMAT	200	0.06 (Thermal ALD)	53,000 (Thermal ALD)	9	37	
TDMAT	200	0.08 (PEALD)	180 (PEALD)	< 6 (total impurities)	< 6 (total impurities)	
TDMAT	200	~0.05	500	-	-	[1]
TDMAT	350	-	400	High	High	[2][3]
TiCl4	425	-	120 (Thermal ALD)	-	-	[2]
TiCl4	350	0.054 (PEALD)	-	-	-	[4]
TDEAT	350	-	Lower than TDMAT	Lower than TDMAT	-	[2][5]
TDEAT	275-300	0.1	< 1000	-	-	[6]
TEMATi	425	-	220	Low	Low	[2][3]

Table 2: Performance Metrics for Titanium Dioxide (TiO2) Deposition by Atomic Layer Deposition (ALD)

Precursor	Deposition Temperature (°C)	Growth Per Cycle (nm/cycle)	Reference
TDMAT	180	0.041	[7]
TDMAT	200	0.038	[7]
TDMAT	220	0.053 (with in-situ air annealing)	[7]

Key Performance Insights

- **Resistivity and Purity:** For TiN films, a critical component for diffusion barriers and metal gates, lower resistivity is desirable. Plasma-enhanced atomic layer deposition (PEALD) using TDMAT significantly reduces resistivity compared to thermal ALD by lowering impurity concentrations. However, halogenated precursors like TiCl₄ can achieve even lower resistivity, albeit with the potential for chlorine contamination which can be detrimental to device reliability. Metal-organic precursors with higher thermal stability, such as TEMATi, allow for higher deposition temperatures, which can lead to improved film crystallinity and lower resistivity compared to TDMAT.[2][3]
- **Deposition Temperature and Growth Rate:** TDMAT allows for relatively low-temperature deposition, which is advantageous for temperature-sensitive substrates.[6] The growth per cycle (GPC) for TDMAT in ALD processes is generally in the range of 0.04 to 0.08 nm/cycle for both TiN and TiO₂ deposition.[8][7]
- **Conformality:** A significant advantage of ALD, in general, is its ability to produce highly conformal films, which is crucial for coating complex three-dimensional structures in modern semiconductor devices. TiN films deposited by ALD using TDMAT have demonstrated excellent conformality, with step coverage approaching 100%.[1]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental methodologies are crucial. Below are summaries of the experimental protocols used in some of the key studies.

Thermal and Plasma-Enhanced ALD of TiN from TDMAT

- Deposition System: A home-built ALD chamber with a loadlock to maintain base pressure. The chamber walls were heated to 80°C.
- Precursors: **Tetrakis(dimethylamino)titanium** (TDMAT) and ammonia (NH₃) or nitrogen (N₂) as the reactive gas.
- Substrate: Si(100) wafers.
- Process Parameters (Thermal ALD):
 - Deposition Temperature: Varied to find optimal conditions.
 - Cycle: Sequential pulsing of TDMAT and NH₃ separated by purge steps.
- Process Parameters (PEALD):
 - Deposition Temperature: 200°C.
 - Plasma Power: 300 W.
 - Reactive Gas: NH₃ plasma.
 - Cycle: TDMAT pulse, purge, NH₃ plasma exposure, purge.
- Characterization: Film thickness was measured by X-ray reflectometry (XRR). Resistivity was determined using a four-point probe. Film composition was analyzed by X-ray photoelectron spectroscopy (XPS).[8]

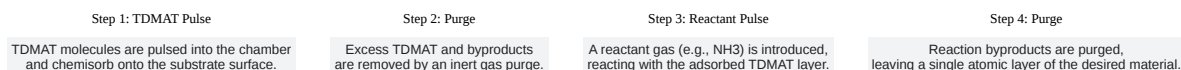
Thermal ALD of TiN using Metal-Organic Precursors and Hydrazine

- Deposition System: An ALD chamber connected to an in-situ Auger electron spectrometer.
- Precursors: TDMAT, TDEAT, TEMATi, and TiCl₄ as the titanium source. Anhydrous hydrazine (N₂H₄) was used as the nitrogen source.
- Substrate: HF-cleaned Si(100) or degreased SiO₂.

- Process Parameters:
 - Deposition Temperatures: Optimized for each precursor (e.g., 350°C for TDMAT, 425°C for TEMATi and TiCl₄).
 - Pulse and Purge Times: Optimized to ensure self-limiting growth.
- Characterization: Resistivity was measured with a four-point probe. Film composition was determined by in-situ Auger electron spectroscopy. Conformality was assessed by depositing films in horizontal vias and analyzing with transmission electron microscopy (TEM) and energy-dispersive X-ray spectroscopy (EDX).[\[2\]](#)[\[3\]](#)[\[5\]](#)

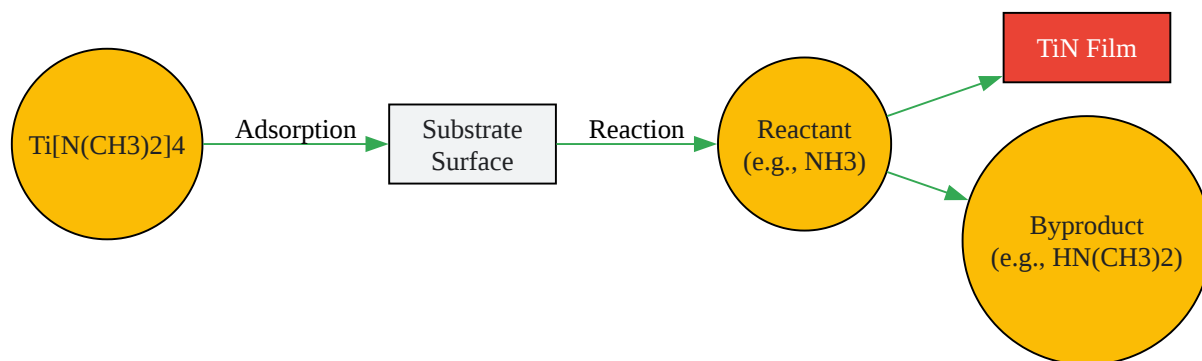
Visualizing the Deposition Process

To better understand the mechanisms of film growth using TDMAT, the following diagrams illustrate the fundamental steps in the ALD process.



[Click to download full resolution via product page](#)

Caption: A typical four-step atomic layer deposition (ALD) cycle.



[Click to download full resolution via product page](#)

Caption: Simplified reaction pathway for TiN deposition using TDMAT.

Conclusion

TDMAT remains a viable and important precursor for the deposition of titanium-based thin films in semiconductor manufacturing, particularly when lower processing temperatures are required. However, for applications demanding the lowest possible resistivity and highest purity in TiN films, alternative precursors such as TEMATi or even the halogenated TiCl_4 (with careful process control to manage chlorine residues) may offer superior performance. The choice between thermal ALD and PEALD also plays a significant role, with PEALD generally yielding films with better electrical properties when using TDMAT. The data and experimental insights provided in this guide aim to equip researchers and engineers with the necessary information to select the optimal precursor and deposition technique for their specific semiconductor manufacturing needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jkps.or.kr [jkps.or.kr]
- 2. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using Tetrakis(dimethylamino)titanium (TDMAT) and Titanium Tetrachloride (TiCl₄) Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Crystalline as-deposited TiO₂ anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [literature review on the performance of TDMAT in semiconductor manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230069#literature-review-on-the-performance-of-tdmat-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com